Cas no 56256-15-6 (4-Bromo-3-methoxybenzoyl chloride)
4-Bromo-3-methoxybenzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-methoxybenzoyl chloride
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- Inchi: 1S/C8H6BrClO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3
- InChI Key: NWBXIGBKXBWIEE-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=O)Cl)C=C1OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3
4-Bromo-3-methoxybenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015001134-250mg |
4-Bromo-3-methoxybenzoyl chloride |
56256-15-6 | 97% | 250mg |
$480.00 | 2023-09-01 | |
| Alichem | A015001134-500mg |
4-Bromo-3-methoxybenzoyl chloride |
56256-15-6 | 97% | 500mg |
$815.00 | 2023-09-01 | |
| Alichem | A015001134-1g |
4-Bromo-3-methoxybenzoyl chloride |
56256-15-6 | 97% | 1g |
$1504.90 | 2023-09-01 |
4-Bromo-3-methoxybenzoyl chloride Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 4-Bromo-3-methoxybenzoyl chloride
Recent Advances in the Application of 4-Bromo-3-methoxybenzoyl chloride (CAS: 56256-15-6) in Chemical Biology and Pharmaceutical Research
4-Bromo-3-methoxybenzoyl chloride (CAS: 56256-15-6) is a key intermediate in the synthesis of various biologically active compounds, particularly in the fields of medicinal chemistry and chemical biology. Recent studies have highlighted its utility in the development of novel therapeutic agents, including kinase inhibitors, antimicrobial compounds, and fluorescent probes. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.
One of the most significant developments in the use of 4-Bromo-3-methoxybenzoyl chloride is its role in the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as a building block for the development of selective Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized this compound to introduce a bromine substituent at the meta position of the benzoyl ring, which was critical for achieving high selectivity and potency against BTK. The resulting inhibitors showed promising activity in preclinical models of autoimmune diseases and B-cell malignancies.
In addition to its applications in kinase inhibitor development, 4-Bromo-3-methoxybenzoyl chloride has been employed in the synthesis of novel antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters reported the use of this compound to create a series of benzamide derivatives with potent activity against drug-resistant bacterial strains. The presence of the bromine atom at the 4-position was found to enhance membrane permeability, while the methoxy group at the 3-position contributed to target binding affinity. These findings suggest that derivatives of 4-Bromo-3-methoxybenzoyl chloride could serve as valuable leads for addressing the growing challenge of antimicrobial resistance.
Beyond its therapeutic applications, 4-Bromo-3-methoxybenzoyl chloride has also found use in chemical biology as a versatile labeling reagent. A 2024 publication in Chemical Communications described its utility in the site-specific modification of proteins and peptides. The compound's reactivity with nucleophilic amino acids, combined with the bromine atom's potential for further functionalization, makes it an attractive tool for bioconjugation and probe development. This approach has enabled researchers to create fluorescent and affinity-labeled biomolecules for studying protein-protein interactions and cellular signaling pathways.
The synthetic versatility of 4-Bromo-3-methoxybenzoyl chloride continues to inspire innovative applications in pharmaceutical research. Recent work has explored its use in metal-catalyzed cross-coupling reactions to construct complex molecular architectures. A study in Advanced Synthesis & Catalysis demonstrated the compound's effectiveness in palladium-catalyzed Suzuki-Miyaura couplings, enabling the efficient synthesis of biaryl systems with potential applications in drug discovery. The methoxy group's electron-donating properties were found to facilitate the oxidative addition step of the catalytic cycle, while the bromine atom served as an excellent leaving group.
Looking forward, the unique chemical properties of 4-Bromo-3-methoxybenzoyl chloride position it as a valuable building block for future drug discovery efforts. Its combination of reactivity, stability, and functional group compatibility makes it particularly suited for fragment-based drug design and combinatorial chemistry approaches. Ongoing research is exploring its potential in targeted protein degradation strategies and covalent inhibitor development, areas that are rapidly gaining importance in modern pharmaceutical research.
In conclusion, 4-Bromo-3-methoxybenzoyl chloride (CAS: 56256-15-6) remains a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications across multiple therapeutic areas and research methodologies underscore its importance as a synthetic intermediate. As research continues to uncover new uses for this versatile compound, it is likely to maintain its position as a key tool in the development of novel bioactive molecules and research reagents.
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